![molecular formula C15H16N2O2 B7559726 N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7559726.png)
N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, commonly known as DMXAA, is a small molecule that has shown promising results in preclinical studies as an anti-cancer agent. DMXAA is a synthetic compound that was first discovered in the late 1990s and has since been extensively studied for its anti-tumor properties.
Mechanism of Action
DMXAA works by activating the innate immune system, specifically the production of interferon-alpha and tumor necrosis factor-alpha. These cytokines then lead to the destruction of tumor blood vessels, resulting in tumor cell death. DMXAA has also been shown to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It can induce fever, activate the immune system, and cause the release of cytokines. DMXAA has also been shown to increase the expression of genes involved in the immune response and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA is its potent anti-tumor activity. It has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for cancer therapy. However, one limitation of DMXAA is its toxicity. It can cause severe side effects, including fever, hypotension, and liver toxicity, making it difficult to use in clinical trials.
Future Directions
There are several future directions for DMXAA research. One area of interest is the development of new formulations that can reduce the toxicity of DMXAA. Another area of interest is the identification of biomarkers that can predict which patients will respond to DMXAA therapy. Finally, there is interest in combining DMXAA with other anti-cancer agents to enhance its efficacy.
Synthesis Methods
DMXAA is synthesized by reacting 2,6-dimethylphenylhydrazine with ethyl acetoacetate to form 2,6-dimethylphenylhydrazone. This is then reacted with methyl chloroformate to form the corresponding carboxylic acid. Finally, the carboxylic acid is reacted with thionyl chloride to form the final product, DMXAA.
Scientific Research Applications
DMXAA has been extensively studied as an anti-cancer agent in preclinical studies. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-11(2)14(10)16-15(19)12-7-8-13(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMPDOWOFVXKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
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